3-Ethylimidazo[1,5-a]pyridin-7-amine
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Overview
Description
3-Ethylimidazo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of an ethyl group at the 3-position and an amine group at the 7-position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylimidazo[1,5-a]pyridin-7-amine typically involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes. One common method employs the use of phosphorous acid in a polyphosphoric acid medium to activate the nitroalkanes, facilitating the cyclization process . Another approach involves the condensation of 1H-imidazol-4(5)-amine with malondialdehyde derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylimidazo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Ethylimidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and potential as a drug scaffold.
Imidazo[1,5-a]pyrimidine: Studied for its cytotoxic and immunosuppressive properties.
Uniqueness: 3-Ethylimidazo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethylimidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C9H11N3/c1-2-9-11-6-8-5-7(10)3-4-12(8)9/h3-6H,2,10H2,1H3 |
InChI Key |
GEJVOEIFOJENRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2N1C=CC(=C2)N |
Origin of Product |
United States |
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